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Introduction

Sabatolimab, also known as MBG453, is a humanized monoclonal antibody that targets the T-
cell immunoglobulin and mucin domain-3 (TIM-3) receptor.[1][2][3] TIM-3 is an immune
checkpoint protein expressed on various immune cells, including T-cells, as well as on
leukemic stem cells.[4][5][6] By blocking TIM-3, Sabatolimab is designed to restore the anti-
tumor activity of the immune system and directly target cancer cells. This document provides
an overview of the preclinical and clinical investigations of Sabatolimab in combination with
other chemotherapy agents, along with representative experimental protocols. It is important to
note that the development of Sabatolimab was discontinued by Novartis after a Phase 3 trial in
patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia
(CMML) did not meet its primary endpoint of overall survival.[7]

Mechanism of Action

Sabatolimab functions through a dual mechanism of action. Firstly, it blocks the interaction
between TIM-3 and its ligands, such as phosphatidylserine (PtdSer) and galectin-9, thereby
preventing TIM-3-mediated immune suppression and reactivating anti-tumor immunity.[1][5][6]
Secondly, by binding to TIM-3 expressed on the surface of leukemic stem cells, it may directly
inhibit their self-renewal and proliferation.[4]
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The TIM-3 signaling pathway plays a crucial role in immune regulation. Upon ligand binding,
TIM-3 becomes phosphorylated, leading to the recruitment of downstream signaling molecules
that ultimately suppress T-cell activation and cytokine production. By inhibiting this interaction,
Sabatolimab aims to reverse this immunosuppressive signal.
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TIM-3 Signaling Pathway and Mechanism of Action of Sabatolimab
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Caption: TIM-3 signaling and Sabatolimab’s mechanism.
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Combination Therapy Rationale

The combination of Sabatolimab with other chemotherapy agents is based on the premise of a
synergistic anti-tumor effect. Hypomethylating agents (HMAS) like decitabine and azacitidine
have been shown to upregulate the expression of immune checkpoint proteins on cancer cells,
potentially making them more susceptible to checkpoint inhibitors like Sabatolimab.[8]

Clinical Data Summary

Sabatolimab has been evaluated in several clinical trials in combination with other agents for
the treatment of hematological malignancies and solid tumors. The following tables summarize
key findings from these studies.

Table 1: Sabatolimab in Combination with

Newly Diagnhosed High-Risk MDS

Parameter Reference
AML (n=34) (n=35)
Overall Response
41.2% 62.9%
Rate (ORR)
Complete Remission
8 (23.5%) 8 (22.9%)
(CR)
CR with incomplete
hematologic recovery 3 (8.8%) N/A
(CRi)
Marrow CR (mCR) N/A 8 (22.9%)
Partial Remission
3 (8.8%) N/A
(PR)
Median Time to
2.1 months 2.0 months
Response
Estimated 6-month
85.1% 90%

Duration of Response
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Table 2: Sabatolimab in Combination with Spartalizumab
in Advanced Solid Tumors

Combination Therapy

Parameter Reference
(n=86)

Partial Response (PR) 5 (6%) [1]

Disease Control Rate (DCR) Not Reported

Colorectal cancer (n=2), non-
small cell lung cancer (n=1),
Tumor Types with PR malignant perianal melanoma [1]
(n=1), small cell lung cancer
(n=1)

Most Common Treatment- )
Fatigue (15%) [1]
Related Adverse Event

Experimental Protocols

Detailed protocols for preclinical studies involving Sabatolimab are not extensively published.
However, based on the methodologies described in the literature, the following are
representative protocols for key in vitro assays.

Protocol 1: In Vitro Immune Cell-Mediated Tumor Cell
Killing Assay

This protocol is a representative workflow for assessing the ability of Sabatolimab to enhance
T-cell-mediated killing of tumor cells in a co-culture system, as described in preclinical studies.

[5]16]
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Workflow for In Vitro Immune Cell Killing Assay

1. Seed TIM-3 expressing
tumor cells (e.g., THP-1)
in a 96-well plate.

'

2. Isolate and activate
effector cells (e.g., PBMCs)
from healthy donors.

'

3. Add apoptosis detection
reagent (e.g., Caspase-3/7)
to the tumor cells.

'

4. Add Sabatolimab, chemotherapy agent,
or combination to the wells.

'

5. Add activated effector cells
to the wells at a defined
Effector:Target ratio.

'

6. Place the plate in a live-cell
imaging system (e.g., IncuCyte)
for real-time monitoring.

7. Quantify tumor cell death
(fluorescent objects) over time.

Click to download full resolution via product page

Caption: A representative experimental workflow.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1150128?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

TIM-3 expressing tumor cell line (e.g., THP-1)

o Healthy donor peripheral blood mononuclear cells (PBMCs)
o Sabatolimab (MBG453)

o Chemotherapy agent of interest (e.g., Decitabine)

e Cell culture medium (e.g., RPMI-1640) with 10% FBS

» Live-cell apoptosis imaging reagent (e.g., IncuCyte® Caspase-3/7 Green Apoptosis
Reagent)

o 96-well flat-bottom cell culture plates
» Live-cell imaging system (e.g., IncuCyte® S3)
Procedure:
e Tumor Cell Seeding:
o Culture TIM-3 expressing tumor cells to ~80% confluency.

o Harvest and seed the cells into a 96-well plate at a density of 1 x 10°4 cells/well in 100 pL
of culture medium.

o Allow cells to adhere overnight at 37°C, 5% CO2.
» Effector Cell Preparation:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

o Activate PBMCs with anti-CD3/CD28 antibodies and IL-2 for 48-72 hours.

e Assay Setup:
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o Carefully remove the medium from the tumor cell plate.

o Add 50 pL of fresh medium containing the apoptosis detection reagent at the
manufacturer's recommended concentration.

o Prepare serial dilutions of Sabatolimab, the chemotherapy agent, and their combination in
culture medium. Add 50 pL of these treatment solutions to the respective wells.

o Add 100 pL of the activated PBMCs to the wells at the desired effector-to-target (E:T) ratio
(e.g., 5:1, 10:1).

o Data Acquisition and Analysis:

o Place the plate into the live-cell imaging system and acquire images every 2-4 hours for
72 hours.

o Analyze the images to quantify the number of apoptotic tumor cells (fluorescent objects)
per well over time.

o Calculate the percentage of specific cell killing for each treatment condition compared to
the untreated control.

Protocol 2: Antibody-Dependent Cellular Phagocytosis
(ADCP) Assay

This protocol is a representative workflow for assessing the ability of Sabatolimab to mediate
the phagocytosis of tumor cells by macrophages.

Materials:

TIM-3 expressing tumor cell line (e.g., Raji, engineered to overexpress TIM-3)

Macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA)

Sabatolimab (MBG453)

pH-sensitive fluorescent dye for labeling target cells (e.g., pHrodo™ Red Zymosan
Bioparticles™)
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o 96-well plates

» Fluorescence microscope or plate reader
Procedure:

o Target Cell Labeling:

o Label the TIM-3 expressing tumor cells with a pH-sensitive fluorescent dye according to
the manufacturer's instructions. This dye fluoresces brightly in the acidic environment of
the phagosome.

o Macrophage Preparation:

o Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating
with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

o ADCP Assay:

o

Wash the differentiated macrophages to remove PMA.

[¢]

Add the fluorescently labeled target cells to the macrophages at a suitable ratio (e.g., 2:1).

[¢]

Add Sabatolimab or an isotype control antibody at various concentrations.

Incubate the co-culture for 4-6 hours at 37°C.

[e]

o Data Acquisition and Analysis:

o Measure the fluorescence intensity using a plate reader or capture images using a
fluorescence microscope.

o An increase in fluorescence indicates phagocytosis of the target cells.

o Quantify the ADCP activity as the percentage of phagocytosis relative to a positive control.

Conclusion
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Sabatolimab (MBG453) has been investigated as a promising anti-TIM-3 immunotherapy,
particularly in combination with hypomethylating agents for hematological malignancies. While
early-phase clinical trials showed encouraging response rates, the subsequent failure of a
pivotal Phase 3 study led to the discontinuation of its development. The information and
protocols provided here are intended to serve as a resource for researchers interested in the
biology of TIM-3 and the development of novel immunotherapies. The data underscores the
complexities of targeting the tumor microenvironment and the challenges in translating
promising preclinical findings into clinical success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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